molecular formula C14H12S B14379033 1,7-Dimethyldibenzothiophene CAS No. 89816-53-5

1,7-Dimethyldibenzothiophene

Cat. No.: B14379033
CAS No.: 89816-53-5
M. Wt: 212.31 g/mol
InChI Key: VFQYQNKOTDCRKH-UHFFFAOYSA-N
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Description

1,7-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 7 positions. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role in environmental pollution due to its resistance to biodegradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring by introducing sulfur into the biphenyl structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes. Hydrotreating and hydrodesulfurization are commonly used to remove sulfur compounds from petroleum fractions, leading to the formation of dibenzothiophene derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,7-Dimethyldibenzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dimethyldibenzothiophene involves its interaction with various molecular targets. In environmental contexts, it undergoes microbial degradation, where specific enzymes break down the thiophene ring. In chemical reactions, the sulfur atom plays a crucial role in determining the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its chemical properties and reactivity. This makes it a valuable compound for studying the effects of methylation on sulfur-containing aromatic compounds .

Properties

CAS No.

89816-53-5

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1,7-dimethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(11)12/h3-8H,1-2H3

InChI Key

VFQYQNKOTDCRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=CC=C3S2)C

Origin of Product

United States

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